JNJ-10198409 is a small molecule inhibitor that primarily targets the platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), specifically the beta subtype (PDGFRβ). [, ] It exhibits potent inhibitory activity against PDGFRβ with an IC50 value of 0.0042 μM. [] JNJ-10198409 also demonstrates inhibitory activity against other tyrosine kinases, including c-ABL (IC50 = 22 nM) and c-Kit. []
This compound has been investigated as a potential therapeutic agent for various cancers, including neuroblastoma, leukemia, colon cancer, and glioblastoma. [, , , , ] Additionally, it has shown efficacy in preclinical models of diabetic nephropathy. []
Optimization of Pharmacokinetic Properties: Improving the solubility and bioavailability of JNJ-10198409 could enhance its therapeutic potential. []
Combination Therapies: Exploring JNJ-10198409 in combination with other anticancer agents, such as chemotherapy or targeted therapies, could potentially enhance its efficacy. [, ]
Mechanism of Action in Different Cell Types: Investigating the detailed molecular mechanisms underlying the effects of JNJ-10198409 in various cell types and disease models could provide valuable insights for developing more targeted therapies. []
JNJ-10198409 was developed by Janssen Pharmaceuticals and is categorized under small molecule inhibitors targeting receptor tyrosine kinases. Its chemical structure is characterized by the empirical formula and a molecular weight of 325.34 g/mol . The compound's CAS number is 627518-40-5, which serves as a unique identifier in chemical databases.
The synthesis of JNJ-10198409 involves several key steps, primarily focusing on the construction of its core structure that includes an aromatic system and a nitrogen-containing heterocycle. The process typically employs standard organic synthesis techniques such as:
Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and minimize by-products, although detailed parameters are typically proprietary.
The molecular structure of JNJ-10198409 features a complex arrangement conducive to binding with the ATP pocket of platelet-derived growth factor receptors. Key structural components include:
The three-dimensional conformation of JNJ-10198409 allows it to effectively mimic ATP, facilitating competitive inhibition of receptor activation .
JNJ-10198409 participates in several important chemical reactions primarily related to its inhibition mechanism:
These reactions underscore the compound's role in modulating signaling pathways critical for tumor growth and angiogenesis.
The mechanism of action of JNJ-10198409 centers on its ability to inhibit platelet-derived growth factor receptor tyrosine kinase activity:
This mechanism highlights its potential therapeutic applications in oncology and fibrotic conditions.
The physical and chemical properties of JNJ-10198409 are critical for its functionality:
These properties influence formulation strategies for drug delivery systems.
JNJ-10198409 has significant potential applications across various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4